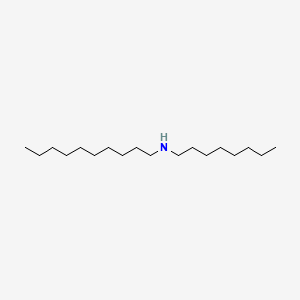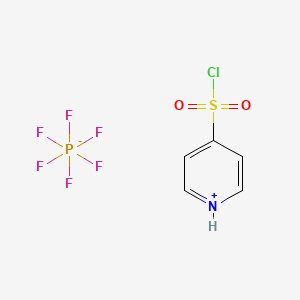
5-(Tributylstannyl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Tributylstannyl)pyridine-3-carbaldehyde: is an organotin compound with the molecular formula C18H31NOSn It is a derivative of pyridine, where the 5-position of the pyridine ring is substituted with a tributylstannyl group, and the 3-position is substituted with a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tributylstannyl)pyridine-3-carbaldehyde typically involves the stannylation of pyridine derivatives. One common method is the reaction of pyridine-3-carbaldehyde with tributyltin hydride in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 5-(Tributylstannyl)pyridine-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tributylstannyl group can participate in Stille cross-coupling reactions, where it is replaced by various organic groups in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Palladium catalysts are typically used in Stille cross-coupling reactions.
Major Products:
Oxidation: 5-(Tributylstannyl)pyridine-3-carboxylic acid.
Reduction: 5-(Tributylstannyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the organic group introduced.
科学的研究の応用
Chemistry: 5-(Tributylstannyl)pyridine-3-carbaldehyde is used as a building block in organic synthesis. Its stannyl group allows for versatile modifications through cross-coupling reactions, making it valuable in the synthesis of complex organic molecules.
Biology and Medicine: While specific biological applications are not well-documented, compounds with similar structures are often explored for their potential biological activity. The aldehyde group can be used to form Schiff bases, which are known for their biological activity.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these compounds.
作用機序
The mechanism of action of 5-(Tributylstannyl)pyridine-3-carbaldehyde primarily involves its reactivity due to the presence of the aldehyde and stannyl groups. The aldehyde group can participate in nucleophilic addition reactions, while the stannyl group can undergo transmetalation in cross-coupling reactions. These reactions allow the compound to act as an intermediate in the synthesis of more complex molecules.
類似化合物との比較
Similar Compounds:
- 3-Methyl-5-(tributylstannyl)pyridine
- 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
- 3-Fluoro-5-(tributylstannyl)pyridine
- 5-Chloro-3-(tributylstannyl)pyridine
Comparison: 5-(Tributylstannyl)pyridine-3-carbaldehyde is unique due to the presence of both an aldehyde and a stannyl group on the pyridine ring. This dual functionality allows for a wider range of chemical reactions compared to similar compounds that may only have one functional group. The presence of the aldehyde group provides additional reactivity, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C18H31NOSn |
|---|---|
分子量 |
396.2 g/mol |
IUPAC名 |
5-tributylstannylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4NO.3C4H9.Sn/c8-5-6-2-1-3-7-4-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; |
InChIキー |
JZRSFXHYBYDTDV-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)




![2-methoxyethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049949.png)

![3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12049975.png)
![N-(benzo[d]thiazol-2-yl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049986.png)
![Ethyl 6-bromo-5-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049997.png)

![(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B12050010.png)

